molecular formula C10H11Cl2NO2 B2385344 tert-Butyl 4,6-dichloronicotinate CAS No. 1956321-27-9

tert-Butyl 4,6-dichloronicotinate

Cat. No.: B2385344
CAS No.: 1956321-27-9
M. Wt: 248.1
InChI Key: XPAVOQSQZMCRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4,6-dichloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is known for its unique properties and versatility, making it a valuable material for various studies and experiments.

Chemical Reactions Analysis

Tert-Butyl 4,6-dichloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the nicotinic acid ring.

    Oxidation and Reduction:

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4,6-dichloronicotinic acid.

Scientific Research Applications

Tert-Butyl 4,6-dichloronicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-dichloronicotinate involves its interaction with specific molecular targets and pathways. . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Tert-Butyl 4,6-dichloronicotinate can be compared with other similar compounds, such as:

    4,6-Dichloronicotinic Acid: The parent compound from which this compound is derived.

    Nicotinic Acid Derivatives: Other derivatives of nicotinic acid that share similar structural features and chemical properties.

The uniqueness of this compound lies in its tert-butyl ester group, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives .

Properties

IUPAC Name

tert-butyl 4,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-5-13-8(12)4-7(6)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAVOQSQZMCRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.